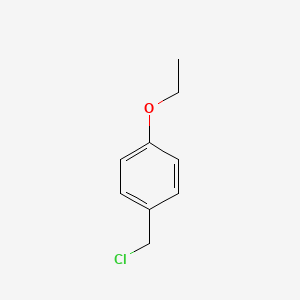

1-(Chloromethyl)-4-Ethoxybenzene

描述

Contextualization within Benzyl (B1604629) Halide and Aryl Ether Chemical Space

1-(Chloromethyl)-4-ethoxybenzene, with the chemical formula C9H11ClO, integrates two key functional groups that dictate its chemical behavior. biosynth.comnih.govechemi.com The benzyl halide moiety, specifically a primary benzylic chloride, is known for its enhanced reactivity in nucleophilic substitution reactions. ucalgary.calumenlearning.com This heightened reactivity stems from the ability of the benzene (B151609) ring to stabilize the developing positive charge on the benzylic carbon in the transition state of both SN1 and SN2 reactions. youtube.comquora.comorgchemboulder.com Consequently, the chloromethyl group serves as an excellent electrophilic site, readily undergoing displacement by a wide range of nucleophiles.

Concurrently, the aryl ether component, the ethoxy group attached to the benzene ring, imparts distinct properties to the molecule. Aryl ethers are a common motif in many biologically active compounds and pharmaceuticals, often influencing properties like solubility, metabolic stability, and binding interactions. acs.orgfiveable.menumberanalytics.com The presence of the ethoxy group can also electronically modulate the reactivity of the aromatic ring and the benzylic position.

The combination of these two functionalities in a single molecule provides a versatile building block for synthetic chemists. It can act as a linchpin, connecting different molecular fragments through sequential reactions at the benzylic carbon and potential modifications of the aryl ether or the aromatic ring itself.

Significance in Modern Synthetic Organic Chemistry

The utility of this compound in modern synthetic organic chemistry is multifaceted. Its primary role is as an alkylating agent, introducing the 4-ethoxybenzyl group into a variety of substrates. biosynth.com This moiety is of particular interest in the synthesis of pharmaceuticals and other functional organic molecules.

One notable application is in the preparation of more complex intermediates. For instance, it can be used in the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, a key intermediate for the antidiabetic drug dapagliflozin. google.com This highlights the compound's role in the construction of intricate molecular frameworks required for targeted biological activity.

Furthermore, the reactivity of the benzyl chloride can be harnessed in various coupling reactions. The ability to readily form a resonance-stabilized benzylic carbocation makes it a suitable partner in Friedel-Crafts type alkylations and other carbon-carbon bond-forming reactions. lumenlearning.com Research has also explored its use as a phase transfer catalyst in certain reactions. biosynth.com

The development of new synthetic methodologies is a cornerstone of modern organic chemistry. researchgate.net Reagents like this compound, with their predictable yet versatile reactivity, are instrumental in these advancements. They allow for the efficient and often stereoselective introduction of specific structural units, streamlining the synthesis of complex target molecules.

Broader Research Implications and Scope for Chemical Innovation

The structural attributes of this compound open up avenues for further research and innovation. The presence of both an electrophilic center and an electron-rich aromatic ring allows for a diverse range of chemical transformations.

Future research could focus on exploiting the interplay between the two functional groups. For example, the ethoxy group could be modified to introduce other functionalities, leading to a library of substituted benzyl halides with tailored properties. These new reagents could then be employed in the synthesis of novel compounds with potential applications in materials science or medicinal chemistry.

Moreover, the development of catalytic systems that can selectively activate the C-Cl bond in the presence of other functional groups is an ongoing area of interest. Such advancements would further enhance the utility of this compound and related compounds, allowing for more precise and efficient synthetic transformations. The exploration of its use in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives, which have applications in organic electronics, is another potential area of research. jlu.edu.cn

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLMJYZEOSDVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366387 | |

| Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-80-1 | |

| Record name | 1-(Chloromethyl)-4-Ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloromethyl 4 Ethoxybenzene and Analogues

Conversion of Hydroxymethyl Intermediates

This two-step approach begins with the synthesis of (4-ethoxyphenyl)methanol. oakwoodchemical.comsigmaaldrich.comcas.orgnih.govchemicalbook.com This intermediate can be prepared through various standard organic synthesis methods, such as the reduction of 4-ethoxybenzaldehyde. Once obtained, the benzylic alcohol is then converted to the desired 1-(chloromethyl)-4-ethoxybenzene. This transformation is a classic example of converting an alcohol to an alkyl halide. quimicaorganica.org

The conversion of the hydroxymethyl group to a chloromethyl group is typically achieved by treating the alcohol with a suitable chlorinating agent. google.com This method offers a degree of control as the precursor alcohol can be isolated and purified before the final halogenation step, potentially leading to a cleaner product.

Application of Chlorinating Agents (e.g., Phosphorus Pentachloride, Thionyl Chloride)

A variety of chlorinating agents can be used for the conversion of (4-ethoxyphenyl)methanol to this compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. google.comgoogle.com The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product. doubtnut.com

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also viable chlorinating agents for converting alcohols to alkyl chlorides. google.comgoogle.com The choice between these reagents can depend on the specific substrate and the desired reaction conditions. For instance, thionyl chloride is generally used for primary and secondary alcohols. researchgate.net

The general reaction for the chlorination of an alcohol with thionyl chloride can be summarized as:

R-OH + SOCl₂ → R-Cl + SO₂ + HCl

Formation Via Functional Group Interconversion Strategies

Stereoselective Synthetic Routes to Related Chloromethylated Aryl Ethers

The direct stereoselective synthesis of this compound, where a chiral center is introduced at the chloromethyl-bearing carbon, is not a widely documented process. However, the principles of asymmetric synthesis can be applied to create chiral benzylic ethers, which are structurally analogous. These methods primarily focus on establishing stereocenters at the benzylic position of aryl ethers through catalyst- or auxiliary-controlled reactions.

One prominent strategy involves the asymmetric intermolecular C-H functionalization of benzylic ethers. Research has demonstrated that chiral dirhodium catalysts can mediate the insertion of aryldiazoacetates into the C-H bonds of benzyl (B1604629) silyl (B83357) ethers. organic-chemistry.orgacs.org This method creates a new carbon-carbon bond at the benzylic position with high levels of stereocontrol. While this introduces a carboxylated side chain rather than a chloro-substituent, the underlying principle of creating a defined stereocenter at the benzylic position of an aryl ether is highly relevant.

Key findings in this area show that the choice of catalyst is critical. For instance, while dirhodium tetraprolinate catalysts like Rh₂(S)-DOSP)₄ are effective for many C-H functionalization reactions, they exhibit poor enantioselectivity with benzyl silyl ether substrates. acs.org In contrast, Hashimoto's N-phthaloyl-based Rh₂((S)-PTTL)₄ catalyst has proven superior for this specific transformation, achieving excellent diastereoselectivity and enantioselectivity. organic-chemistry.orgacs.org

An alternative approach utilizes a chiral auxiliary attached to the reactant. The use of (S)-lactate as a chiral auxiliary on the aryldiazoacetate has been shown to provide moderate to good diastereoselectivity in reactions with benzyl silyl ethers. organic-chemistry.orgacs.org

The following table summarizes the performance of different chiral catalysts in the C-H functionalization of benzyl silyl ethers, a model system for generating stereocenters in related aryl ethers.

| Chiral Catalyst/Auxiliary | Substrate | Diastereoselectivity (de) | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rh₂((S)-DOSP)₄ | Benzyl Silyl Ethers | Poor | Poor | acs.org |

| (S)-Lactate Auxiliary | Benzyl Silyl Ethers | 79-88% | 68-85% | organic-chemistry.org |

| Rh₂((S)-PTTL)₄ | Benzyl Silyl Ethers | 91-95% | 95-98% | organic-chemistry.org |

Another related field is the asymmetric synthesis of tertiary benzylic alcohols, where a chiral sulfoxide (B87167) auxiliary can direct the addition of organometallic reagents to ketones. nih.govfigshare.com The resulting chiral alcohol could, in theory, be converted to the corresponding chloride, thus providing an indirect route to chiral benzylic halides.

Industrial Scale Production Considerations for Benzyl Halide Derivatives

The industrial production of this compound falls under the broader category of manufacturing benzyl halide derivatives. The most common and economically important process for this class of compounds is the direct chloromethylation of the corresponding aromatic precursor, in this case, phenetole (B1680304) (ethoxybenzene). This reaction, often a variation of the Blanc chloromethylation, typically uses formaldehyde and hydrogen chloride. google.com

Several key factors must be considered for safe, efficient, and economically viable industrial-scale production:

Reaction Conditions and Methodology: The chloromethylation of aromatic rings is a well-established industrial process. google.com For benzyl chloride production from toluene, methods include kettle-type photochlorination at temperatures between 80-120°C. ije.irgoogle.com Sunlight or another light source is often used to initiate the radical side-chain chlorination. google.com For chloromethylation of substituted benzenes like phenetole, the reaction is typically conducted by reacting the aromatic substrate with formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride. google.comepo.org To improve efficiency and yield, modern industrial setups may employ a reactor coupled with a rectification tower, allowing for the continuous removal of the product as it forms, which can push the reaction equilibrium forward and minimize by-product formation. google.com

Catalysis and Reagents: While some chloromethylations can proceed without a catalyst, the reaction rate is often slow. researchgate.net Lewis acids like zinc chloride have been traditionally used to catalyze the reaction, but their use can complicate purification and waste disposal. google.com More recent methods aim to be more environmentally friendly by avoiding traditional catalysts and chlorinated solvents. google.comepo.org The use of reagents like chlorosulfonic acid and dimethoxymethane (B151124) with a zinc iodide catalyst has also been reported as an efficient method. researchgate.net

Process Scale-Up and Safety: Scaling up the production of benzyl halides presents several challenges. The reactions are often exothermic, requiring careful thermal management to prevent runaway reactions and the formation of undesired by-products. googleapis.com A significant issue in industrial production is the generation of large quantities of acidic aqueous effluents, which require neutralization and treatment. google.com Furthermore, the purification of the final product can be difficult. For example, the formation of dichlorinated by-products is a common problem, and their boiling points can be very close to the desired monochlorinated product, making separation by distillation challenging. googleapis.com The handling of corrosive materials like HCl and the potential toxicity of the reagents and products necessitate robust safety protocols and equipment. sciencemadness.org

The table below outlines typical conditions and challenges in the industrial synthesis of benzyl halides.

| Parameter | Industrial Consideration | Example/Reference |

|---|---|---|

| Reaction Type | Blanc chloromethylation or side-chain photochlorination. | google.comgoogle.com |

| Reagents | Aromatic substrate, Formaldehyde (or paraformaldehyde), HCl. | google.com |

| Temperature | Typically elevated (e.g., 80-120°C) to ensure adequate reaction rates. | google.com |

| Pressure | Often atmospheric, but can be varied. Continuous processes may operate at 0.002-0.1 MPa. | google.comgoogle.com |

| Catalyst | Can be uncatalyzed or use Lewis acids (e.g., ZnCl₂). Modern processes aim to minimize catalyst use. | google.comepo.org |

| Purification | Distillation is common but challenged by close-boiling by-products (e.g., dichlorinated species). | googleapis.com |

| Key Challenges | Effluent generation, thermal management (exothermic reaction), corrosion, by-product control. | google.comgoogleapis.com |

Nucleophilic Substitution Reactions of the Benzylic Chloromethyl Moiety

The chloromethyl group attached to the ethoxybenzene ring is a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate, which is further enhanced by the electron-donating ethoxy group at the para position. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Azides, Imidazopyridines)

This compound readily reacts with a variety of nitrogen-based nucleophiles. With ammonia (B1221849) and primary or secondary amines, the reaction proceeds via nucleophilic substitution to yield the corresponding primary, secondary, or tertiary benzylic amines. chemguide.co.uklibretexts.org The nitrogen atom's lone pair of electrons attacks the electrophilic benzylic carbon, displacing the chloride ion. chemguide.co.uk However, a common issue is over-alkylation, where the newly formed amine product, being nucleophilic itself, can react with another molecule of the starting halide. chemguide.co.uklibretexts.org This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukchemguide.co.uk Using a large excess of the amine nucleophile can favor the formation of the primary substitution product. chemguide.co.uk

Organic azides, such as sodium azide (B81097), also serve as effective nucleophiles, reacting with this compound to produce 1-(azidomethyl)-4-ethoxybenzene. nih.gov This transformation is a valuable synthetic route for introducing a nitrogen atom, as the azide group can be subsequently reduced to a primary amine.

More complex heterocyclic systems, such as imidazo[1,2-a]pyridines, which are present in many biologically active molecules, can also act as nitrogen nucleophiles. beilstein-journals.org The nitrogen atom in the imidazopyridine ring can attack the benzylic carbon of this compound, leading to the formation of more complex molecular scaffolds.

Table 1: Representative Reactions with Nitrogen Nucleophiles

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Ethylamine (in excess) | N-(4-Ethoxybenzyl)ethanamine | Nucleophilic Substitution |

| This compound | Sodium Azide | 1-(Azidomethyl)-4-ethoxybenzene | Nucleophilic Substitution |

| This compound | Imidazo[1,2-a]pyridine | 1-(4-Ethoxybenzyl)imidazo[1,2-a]pyridinium chloride | Nucleophilic Substitution |

Reactions with Oxygen-Containing Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen-containing nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), react with this compound to form ethers. This reaction is analogous to the Williamson ether synthesis. The alkoxide or phenoxide ion attacks the benzylic carbon, leading to the displacement of the chloride ion and the formation of a new carbon-oxygen bond. For example, reaction with sodium ethoxide would yield 1-ethoxy-4-(ethoxymethyl)benzene. These reactions provide a straightforward method for elaborating the structure of the parent molecule by introducing various ether functionalities.

Table 2: Representative Reactions with Oxygen Nucleophiles

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Methoxide (B1231860) | 1-Ethoxy-4-(methoxymethyl)benzene | Nucleophilic Substitution (Williamson-type) |

| This compound | Sodium Phenoxide | 1-Ethoxy-4-(phenoxymethyl)benzene | Nucleophilic Substitution (Williamson-type) |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols, Methylthiolates)

Sulfur nucleophiles are highly effective for substitution reactions with benzylic halides. Thiols (RSH) can be deprotonated by a base to form thiolate anions (RS⁻), which are excellent nucleophiles. masterorganicchemistry.com Thiolates react readily with this compound in an SN2-type mechanism to form thioethers (sulfides). masterorganicchemistry.comyoutube.com For instance, reacting the substrate with sodium thiomethoxide (NaSCH₃) yields (4-ethoxybenzyl)(methyl)sulfane. Due to the high nucleophilicity and lower basicity of thiolates compared to alkoxides, these reactions are generally efficient and face fewer competing elimination reactions. masterorganicchemistry.com

Table 3: Representative Reactions with Sulfur Nucleophiles

| Reactant | Nucleophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Ethanethiolate | Ethyl(4-ethoxybenzyl)sulfane | Nucleophilic Substitution |

| This compound | Thiourea, then hydrolysis | (4-Ethoxyphenyl)methanethiol | Nucleophilic Substitution |

Influence of Substituent Electronic Effects on Reaction Kinetics and Selectivity

The rate and mechanism of nucleophilic substitution at the benzylic position are significantly influenced by the electronic nature of the substituents on the aromatic ring. The para-ethoxy group in this compound is a strong electron-donating group (EDG) through resonance. This has a profound effect on the reaction kinetics.

Studies on the solvolysis of substituted benzyl chlorides show that electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it. asianpubs.org This is because EDGs stabilize the transition state leading to the formation of a benzylic carbocation, lowering the activation energy. nih.gov For 4-methoxybenzyl chloride, a close analog, the rate of solvolysis is significantly faster than for unsubstituted benzyl chloride, indicating a mechanism with substantial SN1 character. nih.gov The positive charge of the carbocation intermediate is delocalized onto the benzene (B151609) ring and effectively stabilized by the para-alkoxy group. This rate enhancement is consistent with a negative Hammett reaction constant (ρ), which for a similar reaction was found to be -1.711, confirming that electron-donating substituents accelerate the reaction. asianpubs.org

Table 4: Effect of para-Substituents on Benzyl Chloride Reaction Rates

| Substituent (R) in R-C₆H₄CH₂Cl | Relative Rate of Nitration | Electronic Effect | Influence on Carbocation Intermediate |

|---|---|---|---|

| -OH | 1,000 | Strong Electron-Donating | Strong Stabilization |

| -OCH₃ / -OC₂H₅ | ~25-50 | Strong Electron-Donating | Strong Stabilization |

| -CH₃ | 25 | Electron-Donating | Moderate Stabilization |

| -H | 1 | Neutral | No additional stabilization |

| -Cl | 0.033 | Electron-Withdrawing | Destabilization |

| -NO₂ | 6 x 10⁻⁸ | Strong Electron-Withdrawing | Strong Destabilization |

Data adapted from kinetic studies of electrophilic nitration, which illustrates the relative electronic effects of substituents. libretexts.org Similar trends are observed in nucleophilic substitutions that proceed through a carbocation-like transition state. asianpubs.org

Electrophilic Aromatic Substitution Reactions of the Activated Aromatic Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating ethoxy group. libretexts.org This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. msu.edu Since the para position is already occupied by the chloromethyl group, substitution is expected to occur at the ortho positions (C2 and C6).

The chloromethyl group (-CH₂Cl) is weakly deactivating due to the inductive electron-withdrawing effect of the chlorine atom. libretexts.orgvaia.com However, the activating effect of the ethoxy group is dominant, making the ring more nucleophilic than benzene itself and controlling the regioselectivity of the reaction. libretexts.org Therefore, in EAS reactions such as nitration (with HNO₃/H₂SO₄) or halogenation (with Br₂/FeBr₃), the electrophile will preferentially add to the positions ortho to the ethoxy group. The reaction proceeds via a standard two-step mechanism involving the formation of a positively charged benzenonium intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Table 5: Representative Electrophilic Aromatic Substitution Reaction

| Reactant | Reagents | Major Product | Reaction Type |

|---|---|---|---|

| This compound | HNO₃, H₂SO₄ | 1-(Chloromethyl)-4-ethoxy-2-nitrobenzene | Nitration |

| This compound | Br₂, FeBr₃ | 2-Bromo-1-(chloromethyl)-4-ethoxybenzene | Bromination |

Metal-Catalyzed Cross-Coupling Reactions Involving the Benzylic Halide

The carbon-chlorine bond in the benzylic halide can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. While palladium-based catalysts are common for these transformations, there is growing interest in more sustainable metals like iron. bris.ac.uk

In a typical Suzuki-Miyaura cross-coupling reaction, this compound (as the electrophile) can be coupled with an organoboron compound, such as a boronic acid or its ester (as the nucleophile), in the presence of a palladium or nickel catalyst and a base. beilstein-journals.org Similarly, in Negishi coupling, an organozinc reagent is used. These reactions allow for the attachment of various alkyl, alkenyl, or aryl groups at the benzylic position, providing a versatile method for synthesizing more complex molecules from this starting material. The development of iron-catalyzed Suzuki reactions for biaryl formation highlights the ongoing evolution of these coupling methods. bris.ac.uk

Table 6: Representative Metal-Catalyzed Cross-Coupling Reaction

| Reactant | Coupling Partner | Catalyst System | Product Example | Reaction Type |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Ethoxy-4-phenethylbenzene | Suzuki-Miyaura Coupling |

| This compound | Alkylzinc Halide | NiCl₂(dppe) | 1-Alkyl-4-ethoxybenzene | Negishi Coupling |

Carbon-Carbon Bond Forming Reactions (e.g., Vinylstannane Synthesis, Styrene (B11656) Derivatives)

This compound is a valuable substrate for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis. Its ability to react with various carbon nucleophiles allows for the construction of more complex molecular architectures.

Vinylstannane Synthesis:

Vinylstannanes are versatile intermediates in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling. wikipedia.orgorganic-chemistry.org The synthesis of a vinylstannane from this compound would typically involve its conversion to an organometallic nucleophile, such as a Grignard or organolithium reagent, followed by a reaction with a trialkyltin halide. However, a more direct approach involves the Stille coupling, where an organostannane is coupled with an organic halide. wikipedia.orgorganic-chemistry.org For instance, this compound could potentially be coupled with a vinylstannane reagent in a Stille-type reaction, although this is less common than using aryl or vinyl halides as the electrophile.

A more plausible route to a related vinylstannane would be the hydrostannation of 4-ethoxystyrene (B1359796), which can be synthesized from this compound.

Styrene Derivatives:

The synthesis of styrene derivatives from this compound is a key transformation. For example, 4-ethoxystyrene can be prepared through an elimination reaction of this compound. This can be achieved by first converting the chloromethyl group to a more suitable leaving group if necessary, followed by base-induced elimination. A common method for the synthesis of styrenes involves the Wittig reaction, where a phosphonium (B103445) ylide reacts with an aldehyde. In this context, this compound would first be converted to the corresponding phosphonium salt, which is then treated with a strong base to form the ylide. This ylide can then react with formaldehyde to yield 4-ethoxystyrene.

Another approach is the dehydrohalogenation of a halo-ethylbenzene derivative. For instance, this compound can be converted to 1-(1-bromoethyl)-4-ethoxybenzene, which upon treatment with a base like potassium hydroxide, would yield 4-ethoxystyrene.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | 1. PPh₃ 2. Strong base 3. H₂C=O | 4-Ethoxystyrene | Wittig Reaction |

| 1-Bromo-4-(1-bromoethyl)benzene | KOH | 4-Bromostyrene | Dehydrohalogenation |

This table presents plausible synthetic routes to styrene derivatives.

Carbon-Heteroatom Bond Forming Reactions (e.g., Etherification, Methylthiolation)

The electrophilic nature of the benzylic carbon in this compound makes it highly susceptible to nucleophilic attack by heteroatoms, leading to the formation of carbon-heteroatom bonds.

Etherification:

The formation of ethers from this compound is readily achieved through reactions with alcohols or alkoxides, a classic example being the Williamson ether synthesis. In this reaction, an alcohol is deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces the chloride ion from this compound in an S_N2 reaction. The presence of the electron-donating ethoxy group can facilitate this reaction by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state. A variety of alcohols, from simple alkanols to more complex polyols, can be used, allowing for the synthesis of a diverse range of ethers. organic-chemistry.orgrsc.org For instance, the reaction with sodium methoxide would yield 1-(methoxymethyl)-4-ethoxybenzene.

Methylthiolation:

Similarly, methylthiolation can be accomplished by reacting this compound with a source of methylthiolate anion (CH₃S⁻). masterorganicchemistry.com This is typically generated by treating methanethiol (B179389) with a strong base like sodium hydride. The resulting thiolate is a potent nucleophile that readily attacks the benzylic carbon, displacing the chloride and forming 4-ethoxybenzyl methyl sulfide. Thiolates are generally excellent nucleophiles, and these reactions are typically efficient. masterorganicchemistry.com

| Nucleophile | Product | Bond Formed |

| Methoxide (CH₃O⁻) | 1-(Methoxymethyl)-4-ethoxybenzene | C-O |

| Ethanethiolate (CH₃CH₂S⁻) | 4-Ethoxybenzyl ethyl sulfide | C-S |

| Phenoxide (C₆H₅O⁻) | 1-(Phenoxymethyl)-4-ethoxybenzene | C-O |

This table illustrates examples of carbon-heteroatom bond formation with this compound.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are powerful methods for the introduction of a carbonyl group into an organic molecule. d-nb.inforesearchgate.net this compound, as a benzylic halide, is a suitable substrate for such transformations. In a typical reaction, the substrate is treated with carbon monoxide and a nucleophile, such as an alcohol or an amine, in the presence of a palladium catalyst and a base.

For example, the alkoxycarbonylation of this compound with methanol (B129727) would yield methyl 2-(4-ethoxyphenyl)acetate. The reaction mechanism is believed to proceed through a catalytic cycle involving:

Oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound to form a palladium(II) complex.

Insertion of a carbon monoxide molecule into the palladium-carbon bond to form an acyl-palladium(II) intermediate.

Nucleophilic attack by the alcohol on the acyl-palladium complex, leading to the formation of the ester product and a palladium(II) hydride species.

Reductive elimination of HX from the palladium(II) hydride species with the help of a base to regenerate the active palladium(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of the reaction. Phosphine ligands are commonly employed to stabilize the palladium intermediates and modulate their reactivity. d-nb.info

Radical Reaction Pathways and Photoredox Chemistry

In addition to its ionic reaction pathways, this compound can participate in radical reactions. The benzylic C-Cl bond can be cleaved homolytically to generate a 4-ethoxybenzyl radical. This can be achieved through the use of radical initiators or, more recently, through visible-light photoredox catalysis. acs.orgyoutube.com

Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, becomes a potent oxidant or reductant. acs.orgyoutube.com In a reductive quenching cycle, the excited photocatalyst can be reduced by a sacrificial electron donor. The resulting reduced photocatalyst is then capable of reducing this compound via a single-electron transfer (SET) mechanism. This process would lead to the formation of the 4-ethoxybenzyl radical and a chloride anion.

Once formed, the 4-ethoxybenzyl radical can participate in a variety of subsequent reactions, such as:

Hydrogen atom abstraction: Reaction with a hydrogen atom donor to form 4-ethylanisole.

Addition to multiple bonds: Addition to alkenes or alkynes to form new carbon-carbon bonds.

Coupling reactions: Dimerization to form 1,2-bis(4-ethoxyphenyl)ethane.

The use of photoredox catalysis offers a mild and efficient way to access radical intermediates from this compound, enabling a range of synthetic transformations that are complementary to traditional ionic methods. researchgate.net

Mechanistic Elucidation through Kinetic and Thermodynamic Investigations

The study of reaction mechanisms, including the elucidation of transition states and intermediates, is crucial for understanding and optimizing chemical reactions. For reactions involving this compound, particularly nucleophilic substitution reactions, kinetic studies can provide valuable insights.

Kinetic Investigations:

The solvolysis of this compound in various solvents is a classic example where kinetic studies can be employed to probe the reaction mechanism. By measuring the reaction rates in solvents of varying nucleophilicity (N) and ionizing power (Y), the Grunwald-Winstein equation can be applied:

log(k/k₀) = lN + mY

Here, k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), and l and m are parameters that reflect the sensitivity of the reaction to solvent nucleophilicity and ionizing power, respectively. The values of l and m can help to distinguish between S_N1 and S_N2 mechanisms. For instance, a high m value suggests a mechanism with significant charge separation in the transition state, characteristic of an S_N1 pathway, while a high l value indicates a strong dependence on the nucleophilicity of the solvent, pointing towards an S_N2 mechanism. koreascience.krnih.gov

Kinetic isotope effects (KIEs) can also be a powerful tool. For example, by comparing the reaction rates in a protic solvent and its deuterated counterpart (e.g., methanol vs. methanol-d₄), one can gain information about the involvement of the solvent in the rate-determining step.

Thermodynamic Investigations:

Thermodynamic data, such as enthalpies of formation and reaction enthalpies, are fundamental for understanding the feasibility and energy profile of a reaction. While specific thermodynamic data for many reactions of this compound may not be readily available in the literature, data for related compounds can provide useful estimates. For example, the thermodynamic properties of the structurally similar 1-chloro-4-ethoxybenzene (B166472) have been studied. nist.gov Such data can be used in conjunction with computational chemistry methods to model reaction pathways and predict the stability of intermediates and products.

| Parameter | Value | Significance |

| Boiling Point | 225-227 °C/760 mmHg | Physical property for purification and characterization. |

| Enthalpy of Vaporization (ΔvapH) | 48.8 kJ/mol at 298.15 K | Energy required for phase change. |

Thermodynamic data for the related compound 1-chloro-4-ethoxybenzene. nist.gov

Byproduct Formation and Strategies for Minimization

In many reactions involving this compound, the formation of byproducts can reduce the yield and purity of the desired product. Understanding the pathways leading to these byproducts is key to developing strategies for their minimization.

A common example is in the preparation of Grignard reagents from this compound. The Grignard reagent, 4-ethoxybenzylmagnesium chloride, is a powerful nucleophile and base. mnstate.edumnstate.edu A significant byproduct in Grignard reactions is the Wurtz-type coupling product, which in this case would be 1,2-bis(4-ethoxyphenyl)ethane. This homocoupling occurs when the Grignard reagent reacts with unreacted this compound.

Strategies for Minimization:

Slow Addition: The slow, dropwise addition of the halide to the magnesium turnings helps to maintain a low concentration of the halide in the reaction mixture, thus minimizing the rate of the coupling side reaction. libretexts.org

Temperature Control: Grignard reactions are often initiated with gentle heating, but once started, they can be highly exothermic. Maintaining a moderate temperature is crucial, as higher temperatures can favor the formation of byproducts. cerritos.edu

Solvent and Reagent Purity: The use of anhydrous solvents (typically diethyl ether or THF) and dry glassware is essential to prevent the quenching of the Grignard reagent by water, which would lead to the formation of 4-ethylanisole. mnstate.edu

In other reaction types, such as palladium-catalyzed couplings, byproducts can arise from side reactions like β-hydride elimination or reductive dehalogenation. The choice of catalyst, ligands, and reaction conditions can be optimized to suppress these unwanted pathways. ontario.camdpi.comwestechwater.com

Applications of 1 Chloromethyl 4 Ethoxybenzene in Advanced Chemical Synthesis

Precursor in Pharmaceutical Compound Synthesis

The structural motif of an ethoxybenzyl group is present in a range of biologically active molecules. Consequently, 1-(Chloromethyl)-4-ethoxybenzene serves as a key precursor in the synthesis of pharmaceutical compounds, where it can be used to introduce this specific functionality.

Building Blocks for Biologically Active Molecules

This compound is utilized as a fundamental building block in the synthesis of various biologically active molecules. The reactive chloromethyl group allows for its attachment to other molecular scaffolds through nucleophilic substitution reactions, thereby incorporating the 4-ethoxybenzyl moiety. This is particularly relevant in drug discovery and development, where the modification of lead compounds is a crucial step in optimizing their pharmacological profiles.

The ethoxy group can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. By introducing this group, chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate. Alkylating agents like this compound are instrumental in this process. nih.gov For instance, the formation of ether linkages by reacting this compound with alcohol-containing molecules is a common strategy to create new chemical entities with potential therapeutic applications. The synthesis of various oxime ethers with demonstrated biological activities, such as antifungal and antidepressant properties, often involves the reaction of an oxime with an alkyl or aryl halide. mdpi.com

Synthesis of Drug Intermediates and Complex Derivatives

The role of this compound extends to the synthesis of complex drug intermediates. These intermediates are molecules that are further elaborated in multi-step synthetic sequences to yield the final active pharmaceutical ingredient (API). The compound's utility as a drug intermediate is highlighted by its commercial availability and classification under categories such as "Bulk Drug Intermediates". oaepublish.com

For example, in the synthesis of complex heterocyclic systems, which are prevalent in many drugs, this compound can be used to introduce a substituted benzyl (B1604629) group. This can be seen in the design and synthesis of novel anticancer agents. In the development of epidithiodiketopiperazines (ETPs) as potent cytotoxic compounds, the N-alkylation of diketopiperazine intermediates is a key step. acs.org While specific use of this compound is not detailed, the general strategy of using substituted benzyl halides for such alkylations is a common practice in medicinal chemistry.

Role in Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, this compound and its derivatives are valuable for the synthesis of functional polymers and resins with tailored properties.

Synthesis of Specialty Polymers and Resins

The introduction of specific functional groups onto a polymer backbone can significantly alter its physical and chemical properties. This compound can be used to functionalize polymers, introducing the 4-ethoxybenzyl group. This can be achieved by reacting the chloromethyl group with suitable functional groups on a pre-existing polymer.

A significant application lies in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials for organic light-emitting diodes (OLEDs) and other electronic devices. core.ac.uk The solubility and processability of PPVs are critical for their application, and this is often achieved by introducing alkoxy side chains onto the phenylene ring. nih.gov The synthesis of alkoxy-substituted PPVs often involves the use of bis(chloromethyl)benzene derivatives. core.ac.uknih.gov By analogy, this compound could be used to synthesize ethoxy-substituted PPVs with specific electronic and optical properties. The Gilch route, a common method for PPV synthesis, utilizes alkoxy-substituted benzyl chlorides as monomers. nih.gov Research on thioalkyl- and sulfone-substituted PPVs also highlights the importance of functionalized benzyl chloride monomers in creating novel conjugated polymers. rsc.org

Furthermore, related vinylbenzyl chloride monomers are widely used in the production of various polymers, including ion-exchange resins and conductive polymers. rsc.orglanxess.com This underscores the potential of this compound as a monomer or functionalizing agent in the creation of specialty polymers with applications in electronics and catalysis.

Development of Adsorbent Materials (e.g., for Carbon Dioxide Capture)

Porous materials are of great interest for applications such as gas storage and separation, including the capture of carbon dioxide (CO2). The functionalization of porous materials can enhance their affinity and selectivity for specific gases. Porous aromatic frameworks (PAFs) and other porous organic polymers are promising candidates for CO2 capture due to their high surface area and tunable properties. oaepublish.comrsc.org

While direct application of this compound in the synthesis of CO2 adsorbent materials is not extensively documented, the general strategy of functionalizing porous polymers with specific chemical groups to enhance CO2 uptake is well-established. For instance, amine-functionalized porous polymers have shown high working capacities for CO2 capture. prepchem.com The introduction of ethoxy groups onto the surface of a porous material could potentially influence its interaction with CO2 molecules. The synthesis of functionalized porous materials often involves the modification of a pre-synthesized framework. The reactive chloromethyl group of this compound makes it a candidate for such post-synthetic modification of porous polymers that contain suitable nucleophilic sites. The development of hydroxyl-functionalized polyimides for mixed matrix membranes for CO2/CH4 separation demonstrates the importance of polymer functionalization in this field. rsc.org

Intermediate in Agrochemical and Fine Chemical Synthesis

This compound also serves as an important intermediate in the synthesis of agrochemicals and other fine chemicals. lanxess.com Its role as a pesticide intermediate is noted, indicating its use in the production of active ingredients for crop protection. drexel.edu

The synthesis of complex agrochemicals often involves multi-step processes where key building blocks are assembled. The strobilurin class of fungicides, for example, features complex molecular structures that are built up from various intermediates. Pyraclostrobin (B128455) is a prominent member of this class, and its synthesis involves the coupling of different fragments. researchgate.net The design and synthesis of novel pyraclostrobin analogues often involve the modification of the side chains, which can be achieved by using substituted benzyl halides. bohrium.comlookchem.comnih.govresearchgate.netscribd.com Although a direct synthesis of a commercial agrochemical from this compound is not explicitly detailed in the provided search results, its structural features make it a plausible precursor for introducing an ethoxybenzyl moiety into such molecules to modulate their biological activity and physicochemical properties.

The synthesis of the insecticide Fipronil also involves the construction of a substituted phenylpyrazole core. bohrium.com While the commercial synthesis routes may vary, the use of substituted phenyl derivatives as starting materials is fundamental. core.ac.uk The versatility of this compound as a reactive intermediate makes it a valuable compound in the broader field of fine chemical synthesis, where the precise introduction of functional groups is essential for producing high-value products.

No Direct Applications in Lignin (B12514952) Modification and Biomass Valorization Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific applications of this compound in the fields of lignin modification or biomass valorization have been documented in the available resources. Therefore, the requested section "4.4. Applications in Lignin Modification and Biomass Valorization" cannot be provided at this time.

Lignin, a complex aromatic biopolymer, and biomass are significant areas of research for the development of sustainable materials and chemicals. The modification of lignin, often through processes like etherification, is a key strategy to enhance its properties for various applications. Similarly, biomass valorization aims to convert renewable biomass into valuable products.

While the search did not yield results for this compound, related research on lignin modification has explored the use of other chloromethylating agents and benzyl halides. For instance, studies have reported the chloromethylation of lignin using reagents such as paraformaldehyde and hydrochloric acid to introduce reactive chloromethyl groups. These functionalized lignins can then undergo further reactions to create novel polymers and materials.

Another area of related research is the etherification of lignin's hydroxyl groups. This chemical modification is performed to alter lignin's solubility, reactivity, and thermal properties. One example found in the literature is the use of 4-Fluorobenzylchloride to etherify lignin, demonstrating the exploration of benzyl halides for this purpose. However, specific data on the use of its ethoxy-substituted counterpart, this compound, remains elusive in the context of lignin or broader biomass valorization.

The absence of published research on this specific application suggests that either this particular compound has not been investigated for these purposes, or the research has not been made publicly available.

Computational Chemistry and Molecular Modeling of 1 Chloromethyl 4 Ethoxybenzene

Quantum Mechanical (QM) Approaches for Electronic Structure and Reactivity Prediction

Quantum mechanical methods are fundamental in predicting the electronic properties and reactivity of molecules. youtube.com These methods, rooted in solving the electronic Schrödinger equation, provide a detailed picture of electron distribution and energy levels. epfl.ch

Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study reaction mechanisms, such as 1,3-dipolar cycloadditions, by calculating the energies of transition states and intermediates. mdpi.com For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to explore both uncatalyzed and copper(I)-catalyzed cycloaddition reactions. mdpi.com This approach allows for the determination of the preferred reaction pathways and the elucidation of the roles of catalysts.

In the context of 1-(chloromethyl)-4-ethoxybenzene, DFT calculations can be employed to model its reactions, such as nucleophilic substitutions at the chloromethyl group. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for different reaction pathways. This information is invaluable for predicting the feasibility and outcome of chemical transformations involving this compound.

Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital, Lowest Unoccupied Molecular Orbital Band Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO indicates the capacity to accept an electron. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comphyschemres.org A smaller gap generally suggests higher reactivity. irjweb.com

For benzene (B151609) derivatives, the introduction of substituent groups can significantly modulate the HOMO and LUMO energy levels. researchgate.net In this compound, the electron-donating ethoxy group and the electron-withdrawing chloromethyl group influence the electronic distribution and thus the energies of the frontier orbitals. An analysis based on Absolutely Localized Molecular Orbitals (ALMO) can quantify the contributions of different physical effects, such as electrostatics, Pauli repulsion, polarization, and orbital mixing, to the final HOMO and LUMO energies. nih.gov Such an analysis would reveal how the interplay between the ethoxy and chloromethyl substituents fine-tunes the electronic properties of the benzene ring.

Table 1: Hypothetical Frontier Orbital Energies and Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Electronegativity (χ) |

| Benzene | -6.75 | -1.15 | 5.60 | 2.80 | 3.95 |

| Ethoxybenzene | -6.20 | -0.90 | 5.30 | 2.65 | 3.55 |

| (Chloromethyl)benzene | -6.90 | -1.50 | 5.40 | 2.70 | 4.20 |

| This compound | -6.45 | -1.30 | 5.15 | 2.58 | 3.88 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from specific DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Steric Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com These simulations can provide valuable information about the conformational flexibility of this compound and the steric effects arising from its substituents. By simulating the molecule's behavior in different environments, such as in a solvent or interacting with other molecules, researchers can gain insights into its preferred conformations and the energetic barriers between them. This understanding is crucial for predicting how the molecule will interact in a chemical reaction, as steric hindrance can significantly influence reaction rates and selectivity.

Solvent Effects Modeling (e.g., COSMO-RS)

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions. wikipedia.orgscm.com It combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a molecule in a liquid phase. wikipedia.orgscm.com This allows for the prediction of various properties, including activity coefficients, solubility, and partition coefficients. wikipedia.org

For this compound, COSMO-RS can be used to model how different solvents affect its reactivity. The model can predict the solvation free energy of the reactants and the transition state, which is crucial for understanding how the solvent influences the reaction kinetics. researchgate.netnih.gov This is particularly important for reactions involving charged or highly polar species, where solvent stabilization can play a dominant role.

Prediction of Reaction Selectivity and Mechanism of Byproduct Formation

Computational methods, particularly DFT, are instrumental in predicting the selectivity of chemical reactions and elucidating the mechanisms of byproduct formation. mdpi.com By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be favored under specific conditions. For example, in reactions where multiple regioisomers or stereoisomers can be formed, computational analysis can identify the factors that control the selectivity.

In the case of this compound, which has multiple reactive sites, computational studies can help predict whether a reaction will occur at the chloromethyl group, on the aromatic ring, or involve the ethoxy group. Furthermore, by modeling potential side reactions, such as elimination or rearrangement pathways, it is possible to understand and predict the formation of unwanted byproducts.

Molecular Docking Studies for Investigating Ligand-Receptor Interactions (for derived compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to study the interaction between a ligand and a protein receptor. nih.gov

While this compound itself may not be a primary candidate for drug development, its derivatives could be designed to interact with specific biological targets. Molecular docking studies can be used to predict the binding affinity and mode of interaction of these derived compounds with a target receptor. nih.govchemicalpapers.com By analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design new derivatives with improved potency and selectivity. nih.gov The results of docking simulations, often expressed as a docking score, provide a valuable initial assessment of the potential of a compound as a therapeutic agent. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Chloromethyl 4 Ethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both one-dimensional and two-dimensional NMR methods are employed to gain a comprehensive understanding of the structure of 1-(Chloromethyl)-4-ethoxybenzene.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons typically appear as a set of multiplets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) protons of the chloromethyl group (–CH₂Cl) and the ethoxy group (–OCH₂CH₃) also produce unique signals, with their chemical shifts influenced by the adjacent electronegative atoms. The terminal methyl protons of the ethoxy group appear as a triplet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info Each unique carbon atom gives rise to a separate signal. For this compound, distinct peaks are observed for the two carbons of the ethoxy group, the chloromethyl carbon, and the carbons of the benzene ring. The chemical shifts of the aromatic carbons can further confirm the 1,4-substitution pattern. docbrown.info The carbon atom attached to the oxygen of the ethoxy group and the carbon bearing the chloromethyl group will have characteristic downfield shifts. docbrown.infochemicalbook.com

| Technique | Signal | Approximate Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | δ 7.2-7.4 | ~7.3 | d | Aromatic protons (2H, ortho to -CH₂Cl) |

| δ 6.8-7.0 | ~6.9 | d | Aromatic protons (2H, ortho to -OCH₂CH₃) | |

| δ 4.5-4.7 | ~4.6 | s | -CH₂Cl | |

| δ 3.9-4.1, 1.3-1.5 | ~4.0, ~1.4 | q, t | -OCH₂CH₃ | |

| ¹³C NMR | δ 158-160 | ~159 | s | Aromatic C-O |

| δ 129-131 | ~130 | s | Aromatic C-CH₂Cl | |

| δ 128-130 | ~129 | s | Aromatic CH (ortho to -CH₂Cl) | |

| δ 114-116 | ~115 | s | Aromatic CH (ortho to -OCH₂CH₃) | |

| δ 63-65 | ~64 | s | -OCH₂- | |

| δ 14-16, 45-47 | ~15, ~46 | s | -CH₃, -CH₂Cl |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, gHSQC)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper structural insights. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, this would show a correlation between the ethyl group's methylene and methyl protons. It would also confirm the coupling between adjacent aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. For this molecule, NOESY could show correlations between the protons of the chloromethyl group and the adjacent aromatic protons, as well as between the ethoxy group protons and their neighboring aromatic protons, confirming their substitution pattern.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 atoms. wikipedia.org It is invaluable for definitively assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton resonances. wikipedia.org For example, the proton signal for the chloromethyl group would correlate with the corresponding carbon signal, and the same would apply to the ethoxy group and the aromatic C-H bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule under electron ionization (EI) would involve the loss of a chlorine radical to form a stable benzylic carbocation. Another likely fragmentation is the cleavage of the ethyl group from the ether linkage.

| m/z | Ion Formula | Fragment Lost | Significance |

|---|---|---|---|

| 170/172 | [C₉H₁₁ClO]⁺ | - | Molecular ion peak with chlorine isotope pattern |

| 135 | [C₉H₁₁O]⁺ | Cl• | Loss of chlorine radical |

| 107 | [C₇H₇O]⁺ | C₂H₄ (ethene) | Loss of ethene from the ethoxy group |

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Mixture Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) is an essential technique for separating and identifying components in a mixture, as well as for assessing the purity of a compound. usgs.govnih.gov In the analysis of this compound, GC separates the compound from any impurities or starting materials based on their boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. This method is crucial for quality control and for analyzing reaction mixtures containing the target compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its structural features.

Key expected absorptions include:

C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹, corresponding to the ethoxy and chloromethyl groups.

C-O-C stretching (ether): Strong absorptions in the region of 1250-1000 cm⁻¹.

C-Cl stretching: Generally observed in the 800-600 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region.

Out-of-plane C-H bending (aromatic): The pattern of these bands in the 900-675 cm⁻¹ region can provide further evidence for the 1,4-disubstitution of the benzene ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (-CH₂, -CH₃) |

| 1610-1580, 1510-1480 | C=C stretch | Aromatic ring |

| 1260-1230 | Aryl-O stretch | Aryl ether |

| 1050-1020 | Alkyl-O stretch | Alkyl ether |

| 850-810 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

| 700-600 | C-Cl stretch | Alkyl halide |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) in the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula, C₉H₁₁ClO. A close agreement between the experimental and theoretical values confirms the elemental composition and purity of the sample.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 9 | 108.09 | 63.35% |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 6.51% |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 20.77% |

| Oxygen (O) | 16.00 | 1 | 16.00 | 9.37% |

| Total | - | - | 170.65 | 100.00% |

Chromatographic Techniques for Purification and Analysis.nih.govnih.govresearchgate.net

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for quality control. High-performance liquid chromatography is a primary tool for analysis, while size-exclusion chromatography is valuable for the characterization of larger, derived complexes.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceutical compounds and related organic molecules. basicmedicalkey.commdpi.com It combines a high-resolution separation process with sensitive detection methods, typically UV spectrophotometry, making it ideal for analyzing the purity of this compound and quantifying it in various mixtures. basicmedicalkey.com The technique's precision, adaptability of columns and mobile phases, and suitability for automation make it a preferred method in industrial and research settings. basicmedicalkey.com

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com The use of smaller 3 µm particle columns can be employed for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

| Parameter | Description | Source |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 (a special reverse-phase column with low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | For Mass Spectrometry applications, phosphoric acid is replaced with formic acid. | sielc.com |

| Applications | - Analysis of this compound- Isolation of impurities (preparative separation)- Pharmacokinetic studies | sielc.com |

Size Exclusion Chromatography (SEC).nih.gov

Size-exclusion chromatography (SEC), also known as gel filtration, is a chromatographic method that separates molecules based on their size or, more precisely, their hydrodynamic radius. nih.gov Unlike other chromatography types where chemical interactions with the stationary phase are key, SEC relies on the differential diffusion of molecules into the pores of the stationary phase beads. youtube.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first, while smaller molecules penetrate the pores, extending their path and causing them to elute later. nih.govyoutube.com

While SEC is not a primary tool for analyzing a small molecule like this compound itself, it is an indispensable technique for characterizing large molecules and complexes that may be synthesized from it. nih.gov For instance, if this compound were used as a linker or a precursor in the synthesis of bioconjugates or other macromolecular structures, SEC would be critical for their analysis. chromatographyonline.com Research has demonstrated the use of SEC to separate antibody-target complexes from unbound antibodies, a principle that is directly applicable to assessing the formation and purity of complexes derived from this compound. nih.gov

| Principle/Application | Description | Source |

| Separation Mechanism | Separation is based on the size and shape (hydrodynamic volume) of the analyte in solution. | nih.gov |

| Elution Order | Larger molecules elute before smaller molecules. | youtube.com |

| Primary Use for Derivatives | - Purifying large, derived complexes.- Analyzing the binding and formation of macromolecular complexes.- Quantifying aggregation in biotherapeutics derived from the compound. | nih.govnih.gov |

| Example Application | Fractionating mixtures of antibody-antigen complexes to separate bound from unbound species for further characterization. | nih.gov |

X-ray Crystallography for Solid-State Structural Determination (for derived complexes).mdpi.com

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, the exact structure, bond lengths, and bond angles of a molecule can be determined.

This technique is particularly valuable for the unambiguous structural confirmation of new, complex molecules derived from this compound. A relevant example is the synthesis and characterization of the air- and moisture-sensitive complex (η⁵-C₆H₇)Fe(CO)₂CF₃, prepared using a nucleophilic substitution reaction. mdpi.com X-ray analysis of this iron complex revealed a nonplanar cyclohexadienyl ring and provided detailed metric parameters for the molecule's geometry. mdpi.com Such analyses are crucial for understanding the steric and electronic properties of novel organometallic or coordination complexes.

| Feature | Finding for (η⁵-C₆H₇)Fe(CO)₂CF₃ | Source |

| Molecular Geometry | The six carbon atoms of the cyclohexadienyl ring are highly nonplanar. | mdpi.com |

| Average C-F Bond Length | 1.355(4) Å | mdpi.com |

| Average F-C-F Bond Angle | 103.2° | mdpi.com |

| Average C-O Bond Length | 1.225(4) Å | mdpi.com |

| Significance | Provides definitive proof of structure and insight into intermolecular interactions through Hirshfeld surface analysis. | mdpi.com |

Advanced Spectroscopic Techniques for Mechanistic Probing (e.g., EPR, Transient Absorption Spectroscopy).st-andrews.ac.uk

To understand the detailed reaction pathways and the nature of short-lived intermediates involved in reactions of this compound, advanced spectroscopic techniques are employed. Electron Paramagnetic Resonance (EPR) and Transient Absorption (TA) spectroscopy are two such powerful methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects chemical species with unpaired electrons, such as free radicals. researchgate.netmdpi.com While this compound is not a radical, its reactions can proceed through radical intermediates, for example, via homolytic cleavage of the carbon-chlorine bond or through reactions with other radical species. EPR provides a method to detect and identify these transient intermediates, offering direct evidence for a specific reaction mechanism. nih.gov

Studies on structurally related aromatic imines have shown that reaction with tert-butoxyl radicals leads to the formation of imidoyl and aminyl radicals, which were detected and characterized by EPR spectroscopy. st-andrews.ac.ukrsc.org This serves as a model for how EPR could be applied to investigate homolytic reaction pathways involving this compound, allowing for the trapping and identification of reactive intermediates.

Transient Absorption (TA) Spectroscopy

Transient absorption spectroscopy is a pump-probe technique used to study ultrafast dynamic processes, such as the behavior of molecules in their excited states or the formation and decay of short-lived reaction intermediates. mdpi.com In a typical experiment, a "pump" laser pulse excites the molecule, and a "probe" pulse, arriving at a specific time delay, measures the absorption spectrum of the transient species. mdpi.com

This method can provide critical information on the photophysics and photochemistry of this compound or its derivatives. For example, TA spectroscopy has been used to measure the charge recombination dynamics of donor-acceptor complexes, which is relevant for understanding potential charge-transfer interactions involving the ethoxybenzene moiety. core.ac.uk The technique can reveal the lifetimes of excited states and the kinetics of processes like internal conversion and intersystem crossing, providing a detailed picture of the events that occur on femtosecond to nanosecond timescales following photoexcitation. researchgate.netmdpi.com

| Technique | Principle & Application | Relevance to this compound | Source |

| EPR Spectroscopy | Detects species with unpaired electrons (radicals). Used to identify transient intermediates in reaction mechanisms. | Can provide direct evidence for radical intermediates formed during reactions, confirming homolytic pathways. | researchgate.netrsc.org |

| Transient Absorption Spectroscopy | A pump-probe method to measure the absorption spectra of short-lived excited states and reaction intermediates. | Can elucidate the excited-state dynamics, charge-transfer processes, and photochemical reaction pathways of the compound or its derivatives. | mdpi.comcore.ac.uk |

Environmental and Safety Considerations in Research Contexts

Best Practices for Handling and Storage in Laboratory Environments

Proper handling and storage of 1-(Chloromethyl)-4-ethoxybenzene in a laboratory setting are critical to prevent accidental exposure and ensure chemical stability. General principles of safe chemical management must be strictly followed.

All chemical containers must be clearly and appropriately labeled with the substance's name and primary hazard category (e.g., corrosive, flammable, toxic). nottingham.ac.uk For small vials where individual labeling is not practical, they should be stored in a secondary container that is clearly labeled. nottingham.ac.uk It is essential to date containers upon receipt and again upon opening to track the chemical's age, a practice especially important for compounds that may degrade over time.

Chemicals should be segregated and stored according to their hazard class and compatibility to prevent dangerous reactions. cornell.edu this compound, as a chlorinated compound, should be stored separately from flammable solvents, as mixing can lead to violent reactions. nottingham.ac.uk Additionally, chlorinated solvents can produce toxic gases like phosgene (B1210022) in the event of a fire. nottingham.ac.uk It is also crucial to segregate it from incompatible materials such as strong oxidizing agents, acids, and bases. Storing chemicals alphabetically is not a safe practice unless the chemicals are confirmed to be compatible. wisc.edu

To minimize risks, only the minimum necessary quantities of hazardous materials should be stored in the laboratory. nottingham.ac.uk Bulk quantities should be kept in dedicated, purpose-built chemical storage areas. nottingham.ac.uk Within the lab, hazardous chemicals must be stored below eye level, and never on benches, floors, or in fume hoods. wisc.edu Using secondary containment, such as chemical-resistant trays, is a best practice to contain potential spills and prevent bottle breakage. cornell.edu

Work with this compound should be conducted in a controlled area, such as a chemical fume hood, to minimize inhalation exposure. ouhsc.edu Personal protective equipment (PPE), including gloves, lab coats, and chemical splash goggles, is mandatory. cornell.edu After handling the chemical, it is crucial to wash hands with soap and water, even if gloves were worn. cornell.edu

Table 1: Laboratory Storage Guidelines for this compound

| Guideline Category | Best Practice | Rationale | Source |

| Labeling | Clearly label container with name and hazard. Date upon receipt and opening. | Ensures identification and tracking of chemical age. | nottingham.ac.uk |

| Segregation | Store separately from flammables, oxidizers, acids, and bases. | Prevents incompatible chemical reactions and fires. | nottingham.ac.uk |

| Quantities | Keep minimum necessary stock in the lab. | Reduces the overall risk and potential severity of incidents. | nottingham.ac.uk |

| Location | Store in a designated, ventilated cabinet below eye level. Use secondary containment. | Prevents accidental spills, breakage, and exposure. | cornell.eduwisc.edu |

| Handling | Use in a chemical fume hood with appropriate PPE. | Minimizes inhalation exposure and direct contact. | cornell.eduouhsc.edu |

Implications for Research Waste Management and Disposal

The disposal of research waste containing this compound must be handled systematically to prevent environmental contamination and comply with regulations. A key principle in managing chemical waste is segregation at the source.

Waste streams containing halogenated compounds like this compound must be kept separate from non-halogenated solvent waste. nottingham.ac.uk This is because many common disposal and recycling methods for solvents are not suitable for halogenated waste, and mixing them can complicate and increase the cost of disposal. Waste containers must be made of appropriate, chemically resistant materials and must be clearly labeled with their contents to avoid accidental mixing. nottingham.ac.uk

Any materials contaminated with this compound, such as gloves, absorbent pads, or empty containers, must be treated as hazardous waste. Contaminated packaging and broken containers should be carefully placed into designated hazardous waste containers. ouhsc.edu It is important to ensure that all waste containers are kept securely closed when not in use and are stored in a safe, designated area away from general laboratory traffic.

Green Chemistry Principles and Sustainable Synthesis of Chloromethylated Aromatics

The synthesis of chloromethylated aromatic compounds, a class that includes this compound, has traditionally involved methods with significant environmental drawbacks, such as the use of carcinogenic reagents and harsh catalysts. researchgate.netorganicreactions.org Green chemistry offers a framework for developing more sustainable and safer alternatives. The core principles of green chemistry focus on waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. nih.govmun.ca

Research has explored several greener approaches to the chloromethylation of aromatic hydrocarbons. One promising strategy is the use of phase-transfer catalysis (PTC) in aqueous media. This method can improve reaction efficiency and reduce the need for volatile organic solvents. researchgate.net For instance, a system using PEG-800 (a type of polyethylene (B3416737) glycol) with zinc chloride in aqueous media has been shown to give good to excellent yields for the chloromethylation of aromatic hydrocarbons. researchgate.net